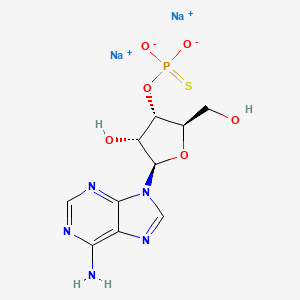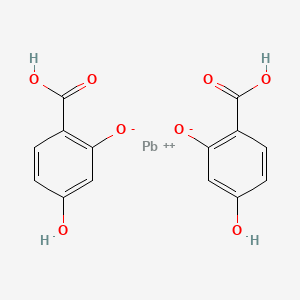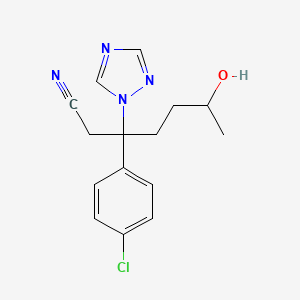![molecular formula C11H11N3O2 B13827634 Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It is also known by its IUPAC name, 1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide. This compound is characterized by the presence of an acetonitrile group and a hydrazinyl oxo group attached to a 4-ethoxyphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted acetonitrile derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile,[[methylene]hydrazino]oxo-: Similar structure but lacks the 4-ethoxyphenyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an ethoxy group.
1-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]formamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-10-5-3-9(4-6-10)8-13-14-11(15)7-12/h3-6,8H,2H2,1H3,(H,14,15)/b13-8+ |
Clave InChI |
QWPYEJWBTLUHQI-MDWZMJQESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)


![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)




![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)


